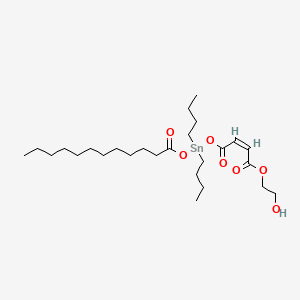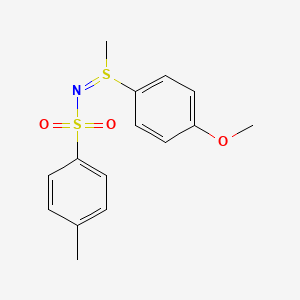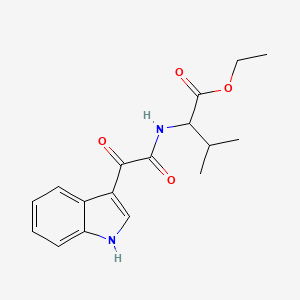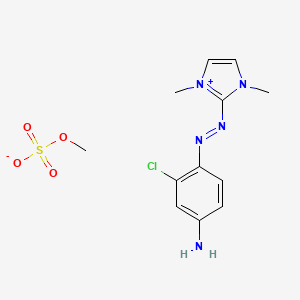
N,N'-Bis((4-bromophenyl)phenylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis((4-bromophenyl)phenylmethyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-bromophenyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis((4-bromophenyl)phenylmethyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:
- Preparation of potassium isocyanate.
- Nucleophilic addition of 4-bromophenylamine and phenylmethylamine to the isocyanate.
- Filtration or extraction to isolate the product.
Industrial Production Methods
Industrial production of N,N’-Bis((4-bromophenyl)phenylmethyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis((4-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-Bis((4-bromophenyl)phenylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-Bis((4-bromophenyl)phenylmethyl)urea exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and urea moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve hydrogen bonding and electronic effects due to the presence of bromine atoms .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.
N,N’-Bis(4-methoxyphenyl)urea: Used in similar applications but with different reactivity due to the methoxy groups.
Uniqueness
N,N’-Bis((4-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
160807-88-5 |
|---|---|
Molecular Formula |
C27H22Br2N2O |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
1,3-bis[(4-bromophenyl)-phenylmethyl]urea |
InChI |
InChI=1S/C27H22Br2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32) |
InChI Key |
XWTLBXITVSYJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


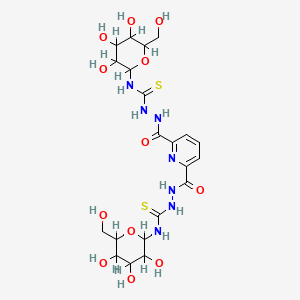
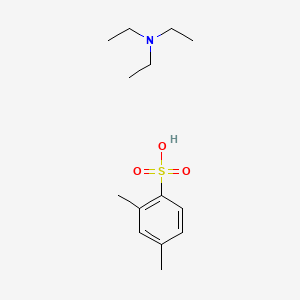

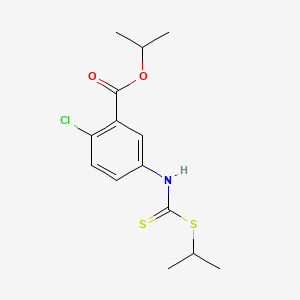


![(Z)-but-2-enedioic acid;2-[4-(7-chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B12694317.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
